

7-Hydroxyflavanone docking studies sterol 14- α demethylase

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Compound Focus: 7-Hydroxyflavanone

CAS No.: 6515-36-2

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Current Research Landscape on Flavonoids and CYP51

The table below summarizes key experimental findings from recent studies on flavonoids that have been tested against CYP51, which can serve as a reference point for the type of data your guide would require for **7-Hydroxyflavanone**.

| Compound Tested | Experimental Method | Key Findings & Quantitative Data | Reference |
|-------------------------|---|---|-----------|
| Luteolin 7,3'-disulfate | Surface Plasmon Resonance (SPR), Spectral Titration, Enzyme Activity Assay, Molecular Docking | Kd (SPR): ~2.9 μ M; Inhibition: Potently inhibited human CYP51A1 activity. Docking suggested binding in the substrate access channel. | [1] [2] |
| Baicalein | Surface Plasmon Resonance (SPR), Spectral Titration | Kd (SPR): ~20 μ M; Kd (Spectral): 8.2 \pm 0.4 μ M; induced a reverse type I spectral response. | [2] |
| Luteolin | Surface Plasmon Resonance (SPR), Spectral Titration | Kd (SPR): ~11 μ M; Kd (Spectral): 5.1 \pm 0.5 μ M; induced a reverse type I spectral response. | [2] |

Experimental Protocols for Docking and Validation

For a comprehensive comparison guide, detailing the methodologies is crucial. The following protocols, collated from the search results, are standard in the field for studying CYP51 inhibitors.

Protocol 1: Molecular Docking Analysis

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) within a protein's active site [3].

- **Protein Preparation:** Obtain the 3D structure of the target enzyme (e.g., human CYP51A1) from a protein data bank. If a crystal structure is unavailable, construct a **homology model** using a related protein as a template (e.g., the structure from *Mycobacterium tuberculosis* is often used) [4] [5]. Remove water molecules and add hydrogen atoms.
- **Ligand Preparation:** Draw or obtain the 3D structure of **7-Hydroxyflavanone**. Optimize its geometry and assign partial charges using molecular mechanics force fields.
- **Docking Simulation:** Use a docking program (e.g., Molegro Virtual Docker, AutoDock) to generate multiple possible binding poses of the ligand within the protein's active site. The algorithm evaluates interactions like hydrogen bonding, van der Waals forces, and electrostatic effects.
- **Scoring and Analysis:** The software scores each pose based on predicted binding energy (docking energy, often in kJ/mol). The pose with the most favorable (most negative) energy is analyzed for specific interactions with amino acid residues in the binding pocket [3] [5].

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a biosensor-based technique used to study real-time biomolecular interactions and determine binding affinity (K_d) and kinetics (association/dissociation rates) [1] [2].

- **Immobilization:** Purify the CYP51 protein. Immobilize it onto the surface of a sensor chip.
- **Ligand Injection:** Inject a series of concentrations of **7-Hydroxyflavanone** (the analyte) in a buffer solution over the chip surface.
- **Data Collection:** Monitor the change in the SPR signal (Response Units, RU) in real-time as the ligand binds to and dissociates from the protein.
- **Kinetic Analysis:** Fit the resulting sensorgram data to a binding model (e.g., 1:1 Langmuir binding) using software to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$) [2].

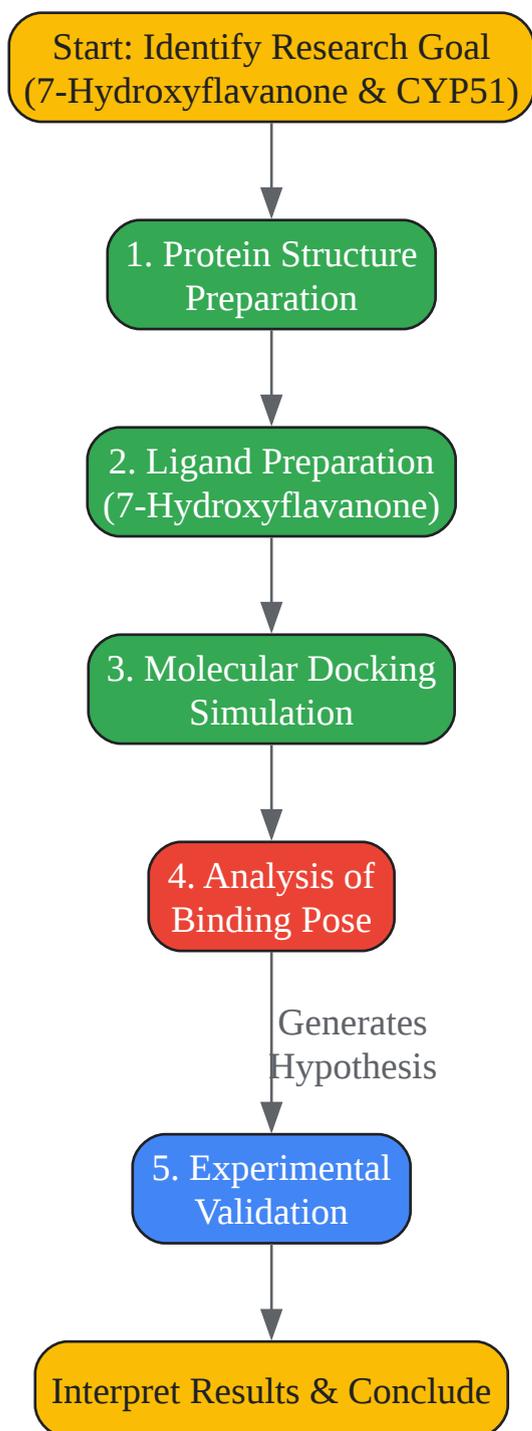
Protocol 3: Spectral Titration Assay

This assay detects ligand binding by observing characteristic shifts in the UV-visible absorption spectrum of the P450's heme group [2].

- **Baseline Recording:** Prepare a solution of purified CYP51 protein. Record a baseline difference spectrum (sample vs. reference cuvette, both containing protein).
- **Titration:** Add incremental amounts of the ligand (**7-Hydroxyflavanone**) to the sample cuvette and an equal volume of buffer to the reference.
- **Spectral Measurement:** After each addition, record the difference spectrum.
- **Data Analysis:** Plot the amplitude of the spectral shift (e.g., peak-to-trough difference) against the ligand concentration. Fit the data to determine the apparent dissociation constant (K_{d_app}) [2].

Proposed Workflow for Docking Studies

The diagram below outlines a logical workflow for conducting and validating a molecular docking study, integrating the protocols described above.



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How to Proceed with Your Research

Since direct data on **7-Hydroxyflavanone** is not available, here are actionable steps you can take:

- **Broaden Your Search:** Look for docking studies on structurally similar flavanones or flavonoids (e.g., naringenin, hesperetin) to infer potential binding modes.
- **Perform Your Own Docking:** If you have computational resources, you can conduct a new docking study for **7-Hydroxyflavanone** using the protocols outlined above.
- **Consult Specialized Databases:** Search chemical and pharmacological databases (e.g., PubChem, ChEMBL) for any bioactivity data on **7-Hydroxyflavanone** against cytochrome P450 enzymes.

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